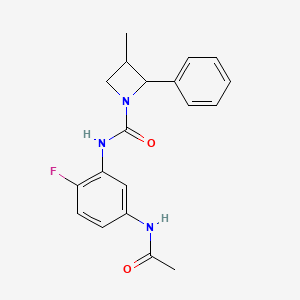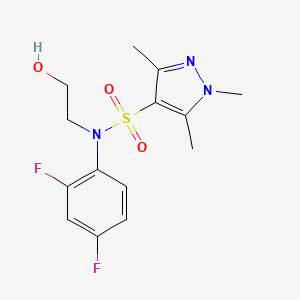![molecular formula C19H19N3O2 B7664090 1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one](/img/structure/B7664090.png)
1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one, also known as MODAFINIL, is a synthetic compound that has been used in scientific research for its ability to enhance cognitive function and promote wakefulness. MODAFINIL is a eugeroic agent, which means it promotes wakefulness and alertness without causing significant side effects or interfering with normal sleep patterns.
Mechanism of Action
1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also inhibits the reuptake of these neurotransmitters, leading to increased activity in the brain. This increased activity promotes wakefulness and alertness, as well as improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, increased histamine release, and increased activity in the prefrontal cortex. It has also been shown to decrease the activity of certain neurotransmitters, such as GABA, which can lead to increased wakefulness and alertness.
Advantages and Limitations for Lab Experiments
1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one has several advantages for use in lab experiments, including its ability to enhance cognitive function and promote wakefulness without causing significant side effects or interfering with normal sleep patterns. However, its effects can be variable depending on the individual, and it can be difficult to control for individual differences in response to the drug.
Future Directions
There are several future directions for research on 1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one, including its potential use in treating cognitive impairment in conditions such as Alzheimer's disease and traumatic brain injury. It may also have potential as a treatment for depression, as it has been shown to improve mood in some individuals. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to develop more effective and targeted treatments based on its effects.
Synthesis Methods
1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one is synthesized through a multi-step process that involves the reaction of 2-benzhydrylsulfinylacetamide with hydrazine hydrate to form 2-benzhydrylsulfinyl-N-hydroxyacetamide. This intermediate is then reacted with thionyl chloride to form 2-benzhydrylsulfinylacetamide chloride, which is then reacted with 2-amino-5-methylthiazole to form the final product, this compound.
Scientific Research Applications
1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one has been extensively studied for its ability to enhance cognitive function and promote wakefulness. It has been shown to improve attention, memory, and executive function in healthy individuals, as well as in individuals with cognitive impairment. It has also been used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder.
Properties
IUPAC Name |
1-[3-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-17(23)14-8-6-9-15(11-14)20-12-18-21-22-19(24-18)16-10-5-4-7-13(16)2/h4-11,20H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFTUQMZRIJCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)NCC2=NN=C(O2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7664008.png)


![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine](/img/structure/B7664018.png)

![1-[[(5-Methylfuran-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7664039.png)
![1-[4-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]-3-methoxyphenyl]ethanone](/img/structure/B7664047.png)
![3-(2-chlorophenyl)-N-[2-(4-methylpyridin-2-yl)pyrazol-3-yl]propanamide](/img/structure/B7664059.png)
![N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(3-ethylphenyl)acetamide](/img/structure/B7664073.png)
![N-[2-chloro-4-(methylcarbamoyl)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7664081.png)

![2-[Benzyl-(2-phenyl-1,3-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7664102.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-fluoro-4-methylbenzamide](/img/structure/B7664107.png)
![2-(2-methylfuran-3-yl)sulfanyl-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7664109.png)
